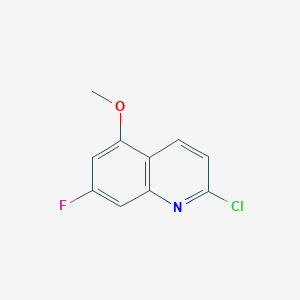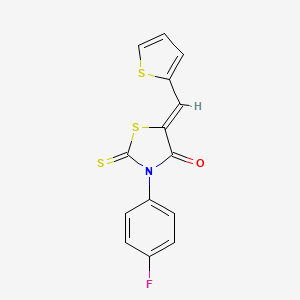![molecular formula C21H15ClN2OS B2568051 2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one CAS No. 423731-88-8](/img/structure/B2568051.png)
2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one, also known as CMPQ, is a small molecule drug that has been gaining attention in the scientific community for its potential therapeutic applications. CMPQ is a potent inhibitor of the cyclin-dependent kinase (CDK) family of enzymes, which plays a key role in regulating cell cycle progression. CMPQ has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has explored the synthesis of heterocyclic compounds, including derivatives of quinazolinone, for their potential antibacterial properties. For instance, compounds synthesized through the condensation of certain precursors have shown significant antibacterial activities against various strains of microorganisms, suggesting their potential as antimicrobial agents (Hui et al., 2000; Desai et al., 2007; Osarumwense, 2022).
Molecular Structure and Interactions
The molecular structures of quinazolinone derivatives, including their supramolecular features, have been characterized using various analytical methods. Studies have detailed the crystal packing, hydrogen bonding, and weak interactions that contribute to the stability and reactivity of these compounds, shedding light on their potential applications in medicinal chemistry and materials science (Mandal & Patel, 2018; Butcher et al., 2007).
Potential Antidepressant Activity
The design and synthesis of quinazolinone derivatives have also been explored for their potential antidepressant properties. Adjustments to the substituents on the quinazoline ring have shown variations in activity, indicating the importance of molecular structure in their pharmacological effects (Alhaider et al., 1985).
Anti-inflammatory and Analgesic Potential
Some studies have synthesized novel quinazolinone derivatives to evaluate their anti-inflammatory and analgesic activities. These investigations provide insight into the therapeutic potential of these compounds in treating inflammation and pain (Farag et al., 2012).
Anticancer Activities
Quinazolinone derivatives have been synthesized and tested for their anticancer activities, particularly targeting specific cancer cell lines and enzymes involved in cancer progression. This research suggests the potential of these compounds in the development of new anticancer drugs (Noolvi & Patel, 2013).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-12-10-15(11-13-16)14-26-21-23-19-9-5-4-8-18(19)20(25)24(21)17-6-2-1-3-7-17/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFVTGRJAVSGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2567969.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2567971.png)
![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]furan-2-carboxamide](/img/structure/B2567972.png)
![3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2567973.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2567978.png)

![N-benzyl-3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2567981.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2567983.png)

